C.I. Direct Blue 76, tetrasodium salt

Vue d'ensemble

Description

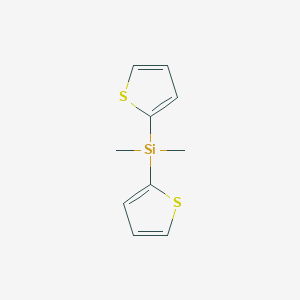

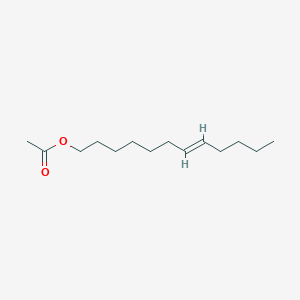

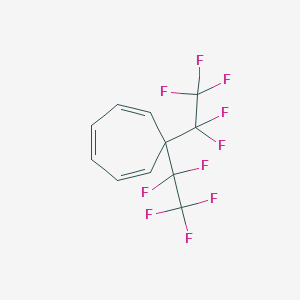

The provided papers do not directly discuss "C.I. Direct Blue 76, tetrasodium salt"; however, they do provide insights into the synthesis, molecular structure analysis, and properties of various compounds, which can be tangentially related to the analysis of dyes and their components. For instance, the synthesis of chiral tetraaminophosphonium salts from l-valine-derived diamine and their application as a catalyst in asymmetric reactions is a testament to the intricate processes involved in chemical synthesis . Similarly, the creation of tetrakis(trifluoromethyl)borate salts and the detailed analysis of their molecular structure and properties, including thermal stability and solubility, reflect the kind of comprehensive characterization that might be applied to a dye like "C.I. Direct Blue 76, tetrasodium salt" . Lastly, the study of the mixed salt Cs2SO4 · H6TeO6 provides an example of how salts can be synthesized and characterized using various techniques, including X-ray diffraction and spectroscopies .

Synthesis Analysis

The papers describe the synthesis of complex salts and molecules, which can be analogous to the synthesis of dyes. The chiral tetraaminophosphonium salts are synthesized in a single step from a diamine derivative, showcasing the potential for efficient synthesis routes in the creation of complex molecules . The tetrakis(trifluoromethyl)borate salts are prepared by two different routes, demonstrating the versatility in synthetic approaches for obtaining desired chemical entities . These examples highlight the importance of synthesis design in chemical research, which would be equally relevant in the synthesis of "C.I. Direct Blue 76, tetrasodium salt".

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and potential applications of a compound. The single-crystal X-ray diffraction analysis used to determine the three-dimensional structure of the chiral tetraaminophosphonium salts and the tetrakis(trifluoromethyl)borate anion , as well as the mixed salt Cs2SO4 · H6TeO6 , exemplifies the techniques that could be employed to elucidate the structure of "C.I. Direct Blue 76, tetrasodium salt". These studies provide a detailed view of the molecular geometry and interactions within the crystal lattice, which are essential for predicting the behavior of the compounds.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of "C.I. Direct Blue 76, tetrasodium salt", they do explore the reactivity of other complex molecules and salts. For example, the chiral tetraaminophosphonium salts are used as catalysts in the asymmetric direct Henry reaction, indicating their reactivity and potential for facilitating specific chemical transformations . The resistance of the tetrakis(trifluoromethyl)borate anion to various chemical agents, including oxidizing and reducing agents, as well as nucleophiles and electrophiles, is a testament to its chemical stability . These insights into chemical reactivity are valuable when considering the reactions that "C.I. Direct Blue 76, tetrasodium salt" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are integral to their practical applications. The thermal stability of the tetrakis(trifluoromethyl)borate salts and their solubility in various solvents , along with the impedance measurements and differential thermal analysis of the mixed salt Cs2SO4 · H6TeO6 , are examples of the types of properties that would be relevant in the analysis of a dye. These properties can influence the dye's performance in different environments and applications, making their thorough investigation a necessity.

Applications De Recherche Scientifique

Blue Dyes in Environmental and Technological Applications

Blue Carbon Storage and Sequestration

Blue carbon refers to carbon stored in coastal and marine ecosystems. While not directly related to C.I. Direct Blue 76, research in this area highlights the importance of understanding carbon storage mechanisms and the role of marine ecosystems in climate change mitigation. The study by Sebastian Thomas (2014) reviews knowledge gaps and critical issues in blue carbon research, proposing novel approaches for future studies.

Salt Reduction in Food Processing

The review by Elena S. Inguglia et al. (2017) focuses on strategies for reducing salt in processed foods, acknowledging the essential roles of salt in flavor, texture, and shelf-life. This research indirectly relates to the broader context of additives and their impact on health.

Molten Salts in Engineering

A review by A. Kuchibhotla et al. (2020) discusses the use of molten salts in high-temperature engineering applications, highlighting their advantages and the need for further research on heat transfer performance.

Health and Environmental Safety of Blue Dyes

Brilliant Blue FCF Toxicology

This dye, while different, shares the color spectrum with C.I. Direct Blue 76. A study by M. Flury and H. Flühler (1994) reviews the toxicological profile of Brilliant Blue FCF, noting its low general toxicity and suitability as an environmentally acceptable tracer in soil solute transport studies.

Applications and Challenges of Salts in Various Fields

Salt Usage and Reduction in Food

Research by W. Albarracín et al. (2011) reviews the critical role of salt in food preservation and flavor enhancement, alongside the health implications of excessive sodium intake.

Phytoremediation of Salt-Affected Soils

A review by J. Jesus et al. (2015) discusses the viability of using phytoremediation to remediate salt-affected soils, highlighting the mechanisms and challenges involved in such environmental restoration efforts.

Mécanisme D'action

Target of Action

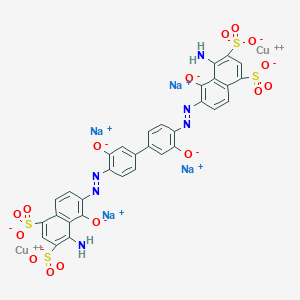

Direct Blue 76, also known as C.I. Direct Blue 76 or C.I. Direct Blue 76, tetrasodium salt, is primarily used as a dye in textile printing and other applications . It is an organic solvent-based dye with a hydrocarbon group . The primary targets of Direct Blue 76 are the fabric fibers, where it binds to create a color effect .

Mode of Action

Direct Blue 76 interacts with its targets (fabric fibers) through a process known as adsorption . It can be activated by acid, alkali, and heat . It has been shown to be reactive with metal ions such as copper and zinc .

Biochemical Pathways

It is known that the dyeing process involves complex chemical reactions that allow the dye to bind to the fabric fibers .

Pharmacokinetics

It is known that the dye is soluble in water , which may influence its distribution and removal in a textile dyeing context.

Action Environment

The action of Direct Blue 76 can be influenced by various environmental factors. For example, the pH of the dye bath can affect the dye’s solubility and binding to the fabric fibers . Additionally, temperature can influence the dyeing process, as heat can activate the dye . It has been found to have toxic effects on aquatic organisms and to be persistent in the environment, indicating that its use and disposal must be managed carefully to minimize environmental impact.

Propriétés

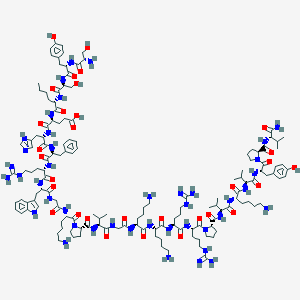

IUPAC Name |

dicopper;tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-oxido-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-29-25(57(49,50)51)11-23(55(43,44)45)15-3-7-19(31(41)27(15)29)37-35-17-5-1-13(9-21(17)39)14-2-6-18(22(40)10-14)36-38-20-8-4-16-24(56(46,47)48)12-26(58(52,53)54)30(34)28(16)32(20)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXWGCFBOYSLIQ-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-])N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16Cu2N6Na4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024036 | |

| Record name | C.I. Direct Blue 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1087.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16143-79-6 | |

| Record name | EINECS 240-298-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016143796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprate(4-), [.mu.-[[6,6'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[4-amino-5-(hydroxy-.kappa.O)-1,3-naphthalenedisulfonato]](8-)]]di-, sodium (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium [μ-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BLUE 76 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZEL2D0RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

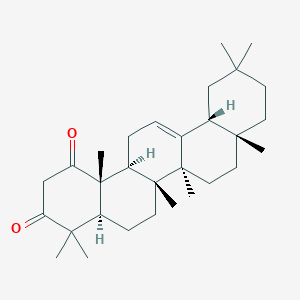

![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)